1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C12H14FNO4S. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions to form different derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)sulfonyl]piperidine: Shares the fluorophenyl and sulfonyl groups but lacks the piperazine ring.
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone: Contains a bromophenoxy group instead of the piperidine-4-carboxylic acid
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H26FN3O6S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H26FN3O6S/c21-16-1-3-17(4-2-16)31(29,30)24-13-11-23(12-14-24)19(26)6-5-18(25)22-9-7-15(8-10-22)20(27)28/h1-4,15H,5-14H2,(H,27,28) |
InChI Key |
LGSMUVKBOPKNJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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